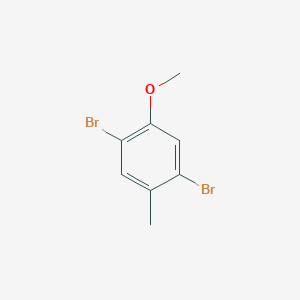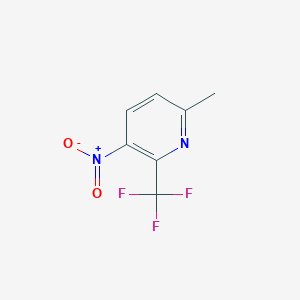
8-Chloro-6-methyl-2-phenyl-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-6-methyl-2-phenyl-4-quinolinol is a chemical compound with the molecular formula C16H12ClNO and a molecular weight of 269.73 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities . This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-methyl-2-phenyl-4-quinolinol can be achieved through various methods. One common approach involves the reaction of 2-chloro-6-methylquinoline with phenylmagnesium bromide, followed by oxidation . Another method includes the cyclization of 2-phenyl-3-(2-chloro-6-methylphenyl)propanoic acid under acidic conditions .
Industrial Production Methods
. the synthetic routes mentioned above can be scaled up for larger production if needed.
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloro-6-methyl-2-phenyl-4-quinolinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-Chloro-6-methyl-2-phenyl-4-quinolinol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 8-Chloro-6-methyl-2-phenyl-4-quinolinol involves its interaction with various molecular targets. It is believed to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects . The exact pathways and targets are still under investigation, but it is known to affect DNA synthesis and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
8-Chloro-6-methyl-2-phenyl-4-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Compared to similar compounds, it exhibits a different spectrum of biological activities and reactivity, making it a valuable compound for research .
Eigenschaften
CAS-Nummer |
1070879-85-4 |
|---|---|
Molekularformel |
C16H12ClNO |
Molekulargewicht |
269.72 g/mol |
IUPAC-Name |
8-chloro-6-methyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12ClNO/c1-10-7-12-15(19)9-14(11-5-3-2-4-6-11)18-16(12)13(17)8-10/h2-9H,1H3,(H,18,19) |
InChI-Schlüssel |
OZQNRKSVUNYDNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)Cl)NC(=CC2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B12095855.png)






![Ethyl 6-formyl-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12095905.png)
![[7-(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B12095906.png)



![3-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12095926.png)
